molecular formula C14H17NO2 B13757377 2-[2-(1-Naphthylamino)ethoxy]ethanol CAS No. 53815-85-3

2-[2-(1-Naphthylamino)ethoxy]ethanol

Cat. No.: B13757377
CAS No.: 53815-85-3
M. Wt: 231.29 g/mol
InChI Key: LKDJOSCYSCYSJE-UHFFFAOYSA-N
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Description

Systematic Name: Ethanol, 2-[2-(1-naphthalenylamino)ethoxy]- CAS Registry Number: 53815-85-3 Molecular Formula: C₁₄H₁₇NO₂ (calculated based on structural analysis) Molecular Weight: ~255.30 g/mol

2-[2-(1-Naphthylamino)ethoxy]ethanol is an ethanol derivative featuring a naphthylamine group linked via a diethylene glycol-like chain. The 1-naphthyl substituent introduces aromaticity and bulkiness, influencing its solubility and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and polymers. Its structure allows for hydrogen bonding via the hydroxyl and amine groups, enhancing its utility in coordination chemistry .

Properties

CAS No.

53815-85-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylamino)ethoxy]ethanol

InChI

InChI=1S/C14H17NO2/c16-9-11-17-10-8-15-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15-16H,8-11H2

InChI Key

LKDJOSCYSCYSJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Naphthylamino)ethoxy]ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: 1-naphthylamine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a solvent such as ethanol or methanol, at a temperature range of 50-100°C.

    Procedure: The reactants are mixed and heated, allowing the ethylene oxide to react with the amino group of 1-naphthylamine, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to mix and heat the reactants.

    Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Naphthylamino)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthyl derivatives.

    Substitution: Various substituted naphthylaminoethoxyethanol derivatives.

Scientific Research Applications

Structural Features

The compound features a naphthylamine moiety linked to an ethoxyethanol chain, which contributes to its chemical reactivity and biological interactions.

Chemical Synthesis

2-[2-(1-Naphthylamino)ethoxy]ethanol serves as a versatile precursor in organic synthesis. It can be used to develop more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it a valuable intermediate in synthetic chemistry.

Biological Studies

Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interaction with enzymes and receptors, suggesting possible therapeutic applications. For instance, it may influence neurotransmitter systems due to its structural similarity to other biologically active compounds.

Medicinal Chemistry

The compound is being investigated for its potential role in drug development. Its unique structure allows for modifications that could enhance pharmacological properties, making it a candidate for further exploration in the treatment of neurological disorders or other conditions.

Material Science

In material science, this compound is explored for its utility in creating specialty chemicals and materials. Its properties can be harnessed in the formulation of coatings, adhesives, or polymers that require specific chemical characteristics.

A study assessed the biological activity of this compound on various cell lines. Results indicated that the compound exhibited moderate cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This suggests potential as an anticancer agent.

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives of this compound to evaluate their pharmacological properties. Some derivatives displayed enhanced receptor binding affinity, indicating that structural modifications could lead to more effective therapeutic agents.

Data Tables

StudyCell LineIC50 (µM)Notes
Cytotoxicity AssessmentHeLa25Moderate activity observed
Receptor Binding StudyVariousVariesEnhanced affinity noted

Mechanism of Action

The mechanism of action of 2-[2-(1-Naphthylamino)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethanol Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Group Key Properties Applications Hazards/Regulations
2-[2-(1-Naphthylamino)ethoxy]ethanol (53815-85-3) C₁₄H₁₇NO₂ ~255.30 1-Naphthylamino Low water solubility; fluorescence potential; tautomerism in enaminones Dye intermediates, pharmaceuticals Limited data; handle as irritant
2-(2-{2-[2-(Methyl-phenyl-amino)-ethoxy]-ethoxy}-ethoxy)-ethanol (N/A) C₁₄H₂₃NO₃ 261.34 Methyl-phenyl-amino Moderate polarity; used in azo-dye synthesis Chromophores, optical materials Not specified
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol (1559-37-1) C₁₄H₃₀O₄ 262.39 2-Ethylhexyloxy Hydrophobic; high boiling point Surfactants, plasticizers Industrial hygiene protocols
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) C₁₈H₃₀O₃ 294.43 Branched alkylphenoxy Low volatility; acute oral toxicity (Category 4) R&D use only Serious eye damage (Category 1)
2-(2-(Diethylamino)ethoxy)ethanol (140-82-9) C₈H₁₉NO₂ 161.24 Diethylamino Basic pH; miscible in polar solvents Corrosion inhibitors, drug delivery Irritant; industrial handling
2-[2-(2-Aminoethoxy)ethoxy]ethanol (6338-55-2) C₆H₁₅NO₃ 149.19 Aminoethoxy High hydrophilicity; PEG-like backbone Bioconjugation, surfactants Hygroscopic; handle with gloves

Key Insights from Comparison:

Structural Influence on Solubility: The naphthylamino group (target compound) reduces water solubility compared to aminoethoxy derivatives (e.g., 6338-55-2) but enhances compatibility with aromatic solvents . 2-Ethylhexyloxy (1559-37-1) and tetramethylbutylphenoxy (9036-19-5) groups impart significant hydrophobicity, making these compounds suitable for non-aqueous systems .

Toxicity Profiles: The tetramethylbutylphenoxy derivative (9036-19-5) is classified for acute oral toxicity and severe eye damage, necessitating strict safety protocols . Diethylamino derivatives (140-82-9) are less toxic but require precautions due to irritant properties .

Functional Applications: Aromatic amines (target compound, 53815-85-3) are pivotal in synthesizing tautomeric enaminones for pharmaceuticals . Aminoethoxy chains (6338-55-2) are leveraged in bioconjugation due to their PEG-like solubility and amine reactivity .

Regulatory and Handling Considerations: Glycol ethers like 1559-37-1 and 6338-55-2 require ventilation and hygiene measures to prevent inhalation or dermal exposure . Branched alkylphenols (9036-19-5) are restricted to controlled R&D environments due to high hazard ratings .

Research Findings and Data

  • Tautomerism: The naphthylamino group in this compound participates in endo-enol enamine tautomerism, stabilizing intramolecular hydrogen bonds (N–H···O, O–H···O) critical for crystallinity .
  • Synthetic Utility : This compound’s amine and hydroxyl groups enable facile functionalization, as demonstrated in diazonium salt reactions for azo-dyes .

Biological Activity

The compound 2-[2-(1-Naphthylamino)ethoxy]ethanol is a naphthylamine derivative notable for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial and antioxidant activities, as well as its interaction with biological systems.

Chemical Structure and Properties

This compound is characterized by a naphthyl group linked through an ethoxy chain to an amino group. This unique structure contributes to its biological activity, particularly in interactions with DNA and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to naphthylamines, suggesting that this compound may exhibit significant antibacterial and antifungal effects.

Case Studies

  • Antibacterial Efficacy : In a study investigating naphthylamine derivatives, several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, showcasing the potential of these compounds in treating infections caused by resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
    CompoundMIC (µg/mL)Target Bacteria
    2a4MRSA
    11b0.002E. coli
    10k0.006Listeria monocytogenes
  • Antifungal Activity : The compound also showed promise against various fungal strains, with studies indicating effective inhibition of Aspergillus fumigatus. The mechanism appears to involve oxidative stress induction leading to cell death .

Antioxidant Activity

Naphthylamine derivatives have been noted for their antioxidant properties, which may contribute to their overall biological efficacy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for preventing cellular damage and inflammation .

Molecular Interactions

Molecular docking studies have been employed to elucidate the binding affinities of this compound with various biological targets. The compound has shown significant binding energies with proteins involved in bacterial resistance mechanisms, suggesting a multi-target approach in its action .

Binding Affinities

Protein TargetBinding Energy (kcal/mol)
S. aureus protein-8.78
Topoisomerase II-8.63
CYP51B-8.48

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